molecular formula C18H12Cl4N2O3 B13050138 5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B13050138
M. Wt: 446.1 g/mol
InChI Key: URHIXYZCUFKWPM-QJOMJCCJSA-N
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Description

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Chlorination: Introduction of chlorine atoms can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Condensation Reactions: The final step involves the condensation of the chlorinated indole with 3-chloropropanoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Dechlorinated indole derivatives.

    Substitution: Amino or thiol-substituted products.

Scientific Research Applications

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its complex structure.

Mechanism of Action

The mechanism of action of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate: shares similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate lies in its multiple chlorine substitutions and its potential for diverse chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H12Cl4N2O3

Molecular Weight

446.1 g/mol

IUPAC Name

[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate

InChI

InChI=1S/C18H12Cl4N2O3/c19-6-5-16(25)27-23-17-12-8-11(20)2-4-15(12)24(18(17)26)9-10-1-3-13(21)14(22)7-10/h1-4,7-8H,5-6,9H2/b23-17-

InChI Key

URHIXYZCUFKWPM-QJOMJCCJSA-N

Isomeric SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCl)/C2=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCl)C2=O)Cl)Cl

Origin of Product

United States

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